molecular formula C8H19NO3S B6178660 (2S)-N-butyl-1-methoxypropane-2-sulfonamide CAS No. 2613299-68-4

(2S)-N-butyl-1-methoxypropane-2-sulfonamide

Cat. No.: B6178660
CAS No.: 2613299-68-4
M. Wt: 209.3
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Description

(2S)-N-butyl-1-methoxypropane-2-sulfonamide is an organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-butyl-1-methoxypropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine. One common method is to react (2S)-1-methoxypropane-2-sulfonyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-butyl-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

(2S)-N-butyl-1-methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-N-butyl-1-methoxypropane-2-sulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, allowing it to inhibit or modulate enzyme activity. This interaction can affect various molecular pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-butyl-1-methoxypropane-2-sulfonamide: can be compared to other sulfonamides such as:

Uniqueness

The unique combination of the butyl chain and the methoxy group in this compound provides distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or modulators for targeted applications in medicinal chemistry and industrial processes.

Properties

CAS No.

2613299-68-4

Molecular Formula

C8H19NO3S

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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